molecular formula C17H23N5O2 B7648438 (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone

货号 B7648438
分子量: 329.4 g/mol
InChI 键: QGGDQBIDYJUTRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone, also known as MTIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain.

作用机制

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. By blocking the activity of the D3 receptor, this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior and block the rewarding effects of drugs of abuse. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain. In addition, this compound has been shown to have anxiolytic effects, which may be due to its ability to modulate serotonin signaling in the brain.

实验室实验的优点和局限性

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in reward and addiction pathways. This compound is also relatively easy to synthesize, which makes it more accessible to researchers. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

未来方向

There are several future directions for research on (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of this compound in combination with other drugs for the treatment of addiction and other psychiatric disorders. Finally, future research may focus on the role of the D3 receptor in other physiological processes, such as metabolism and inflammation.

合成方法

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound was first reported by researchers at the University of Michigan in 2006. The synthesis involves the reaction of 3-ethyl-3-methylpiperidine-1-carboxylic acid with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine group. The amine group is then reacted with tetrazole-1-yl-acetic acid to form the tetrazole ring, and the final product is obtained through a condensation reaction with 4-methoxy-3-(4-phenylpiperazin-1-yl)phenylboronic acid.

科学研究应用

(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonism towards the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. This compound has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.

属性

IUPAC Name

(3-ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-17(2)8-5-9-21(11-17)16(23)13-6-7-15(24-3)14(10-13)22-12-18-19-20-22/h6-7,10,12H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGDQBIDYJUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。